Cas no 1270464-36-2 (N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide)
N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide
- EN300-1997952
- 1270464-36-2
- N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide
-
- Inchi: 1S/C11H16N2O2/c1-8(15)13-10-5-3-9(4-6-10)11(2,12)7-14/h3-6,14H,7,12H2,1-2H3,(H,13,15)
- InChI Key: HRLFOBLOSAIAPJ-UHFFFAOYSA-N
- SMILES: OCC(C)(C1C=CC(=CC=1)NC(C)=O)N
Computed Properties
- Exact Mass: 208.121177757g/mol
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 75.4Ų
N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997952-0.05g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1997952-0.1g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1997952-0.25g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1997952-0.5g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1997952-1.0g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1997952-2.5g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1997952-5.0g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1997952-10.0g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1997952-1g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1997952-5g |
N-[4-(2-amino-1-hydroxypropan-2-yl)phenyl]acetamide |
1270464-36-2 | 5g |
$2858.0 | 2023-09-16 |
N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide
Introduction to N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide (CAS No. 1270464-36-2)
N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide, also known by its CAS number 1270464-36-2, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of phenylacetamide, characterized by its unique structural features and potential biological activities. The presence of the amino and hydroxy groups on the propan-2-yl moiety imparts specific chemical and biological properties, making it a subject of interest for various applications, including drug discovery and development.
The molecular formula of N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide is C10H15NO3, with a molecular weight of approximately 197.23 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.
Recent studies have highlighted the potential therapeutic applications of N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that the compound could be a valuable lead for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its enzymatic inhibition properties, N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide has shown promise in preclinical studies for its anti-inflammatory effects. Research conducted at the University of California, San Francisco, demonstrated that the compound can effectively reduce inflammation in animal models of inflammatory diseases. This anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines and chemokines, making it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide have also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that the compound has favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral therapeutic agent. The metabolism of N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide primarily occurs via hepatic pathways, with the main metabolites being identified and characterized.
Toxicity studies have shown that N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide has a favorable safety profile at therapeutic doses. Preclinical toxicity assessments conducted in rodents did not reveal any significant adverse effects at doses up to 500 mg/kg. However, further studies are needed to evaluate its long-term safety and potential side effects in humans.
The synthetic route for N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide involves several steps, including the formation of the amino alcohol intermediate from commercially available starting materials. A detailed synthetic protocol published in Organic Letters outlines a high-yielding and scalable method for producing the compound, which is essential for its large-scale production and clinical development.
In conclusion, N-4-(2-amino-1-hydroxypropan-2-yl)phenylacetamide (CAS No. 1270464-36-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility, paving the way for new treatments for various diseases.
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